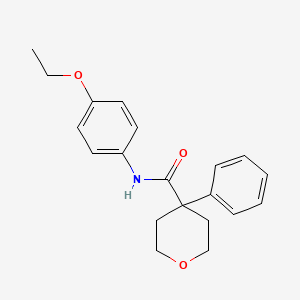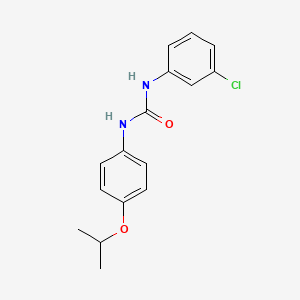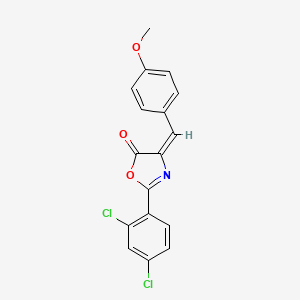![molecular formula C23H24N2O2 B5661223 8-methoxy-2-methyl-5-[4-(piperidin-1-ylcarbonyl)phenyl]quinoline](/img/structure/B5661223.png)
8-methoxy-2-methyl-5-[4-(piperidin-1-ylcarbonyl)phenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-methoxy-2-methyl-5-[4-(piperidin-1-ylcarbonyl)phenyl]quinoline is a quinoline derivative. Quinoline compounds are heterocyclic aromatic organic compounds with a wide range of biological and chemical properties, making them of interest in medicinal chemistry and organic synthesis (Savchuk et al., 2021).
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, including the SNH/aza-Diels–Alder reactions. This method has been effective for synthesizing 8-hydroxy(methoxy)-substituted quinolines, indicating potential applicability to the target compound through modifications (Savchuk et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the arrangement of substituents and ring conformations, has been elucidated through X-ray crystallography and computational methods. These analyses reveal the spatial arrangement of atoms and functional groups, influencing the compound's reactivity and interaction with biological targets (Anthal et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including cycloadditions, substitutions, and redox reactions, which can modify the chemical structure and introduce new functional groups. These reactions are central to the diversification of quinoline-based compounds for further application in drug development and materials science (Souza et al., 2013).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the quinoline core. These properties are critical for the compound's behavior in various solvents and under different conditions, affecting its usability in chemical syntheses and formulations (Dyablo et al., 2016).
Chemical Properties Analysis
The chemical behavior of quinoline derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, is determined by the electronic structure and substituent effects. Detailed studies, including spectroscopic and computational analyses, provide insights into the reactivity patterns and mechanisms of reactions involving quinoline compounds (Diwaker et al., 2015).
properties
IUPAC Name |
[4-(8-methoxy-2-methylquinolin-5-yl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-16-6-11-20-19(12-13-21(27-2)22(20)24-16)17-7-9-18(10-8-17)23(26)25-14-4-3-5-15-25/h6-13H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBUEJBJBPSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C3=CC=C(C=C3)C(=O)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)

![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5661179.png)
![5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5661180.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5661182.png)
![[1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5661190.png)
![5,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5661195.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5661208.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5661210.png)

![2-oxo-8-{2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5661236.png)